3,3,6,6-tetramethyl-9-(2-methylphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione
Description
3,3,6,6-Tetramethyl-9-(2-methylphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound, in particular, is characterized by its unique structure, which includes multiple methyl groups and a hexahydroacridine core.
Properties
IUPAC Name |
3,3,6,6-tetramethyl-9-(2-methylphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-14-8-6-7-9-15(14)20-21-16(10-23(2,3)12-18(21)26)25-17-11-24(4,5)13-19(27)22(17)20/h6-9,20,25H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHUAJKHEFCZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-tetramethyl-9-(2-methylphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione typically involves multi-component reactions. One common method is the cyclocondensation reaction, where cyclohexane-1,3-dione, aromatic aldehydes, and ammonium acetate are reacted in a one-pot synthesis. This reaction is often carried out under reflux conditions in ethanol or other suitable solvents .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts in these reactors can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-Tetramethyl-9-(2-methylphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted acridines, quinones, and dihydroacridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,6,6-Tetramethyl-9-(2-methylphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 3,3,6,6-tetramethyl-9-(2-methylphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6-tetrahydro-9H-xanthene-1,8(2H,7H)-dione
- 3,3,6,6-Tetramethyl-9-(4-methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8-dione
Uniqueness
Compared to similar compounds, 3,3,6,6-tetramethyl-9-(2-methylphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-methylphenyl group enhances its ability to interact with biological targets, making it more effective in certain applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
